molecular formula C12H25NOS B15412341 N-Ethyl-10-sulfanyldecanamide CAS No. 313664-48-1

N-Ethyl-10-sulfanyldecanamide

Cat. No.: B15412341
CAS No.: 313664-48-1
M. Wt: 231.40 g/mol
InChI Key: WIJIJUTWPVLXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-10-sulfanyldecanamide is a synthetic organic compound of interest in biochemical and medicinal chemistry research. This molecule features a terminal thiol (sulfanyl) group and an amide linkage, a combination that may be utilized in various applications such as enzyme inhibition studies, particularly targeting zinc-dependent metalloproteases, or in the synthesis of more complex molecular constructs . The mechanism of action for research applications is likely multifaceted; the thiol group can serve as a potent zinc-binding group (ZBG) in the active site of metalloenzymes, potentially disrupting their catalytic activity . Meanwhile, the alkyl chain and amide group can contribute to interactions with hydrophobic sub-pockets and hydrogen bonding within the enzyme's binding site, respectively. Researchers can employ this compound as a building block or intermediate in organic synthesis, leveraging its reactive thiol functionality for conjugation reactions, such as in the development of probes or materials science applications. The molecular weight of this compound can be calculated based on its formula, C12H25NOS, using standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, S: 32.06) . This compound is provided as a high-purity material suitable for research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

313664-48-1

Molecular Formula

C12H25NOS

Molecular Weight

231.40 g/mol

IUPAC Name

N-ethyl-10-sulfanyldecanamide

InChI

InChI=1S/C12H25NOS/c1-2-13-12(14)10-8-6-4-3-5-7-9-11-15/h15H,2-11H2,1H3,(H,13,14)

InChI Key

WIJIJUTWPVLXCV-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCCCCCCCCS

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N Ethyl 10 Sulfanyldecanamide

Retrosynthetic Analysis and Strategic Design for N-Ethyl-10-sulfanyldecanamide Construction

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthons: a 10-sulfanyldecanoic acid derivative and an ethylamine (B1201723) equivalent. The forward synthesis, therefore, hinges on the formation of this amide linkage.

The core challenge in the synthesis is the presence of the reactive thiol group, which can be susceptible to oxidation or other side reactions under various conditions. A robust synthetic strategy must therefore either protect the thiol group during the amide formation and deprotect it subsequently, or utilize reaction conditions that are chemoselective for amide formation without affecting the thiol.

A plausible synthetic pathway involves the activation of the carboxylic acid of 10-mercaptodecanoic acid, followed by nucleophilic attack by ethylamine. This is a common and effective method for amide synthesis.

Development and Optimization of this compound Synthetic Routes

The practical synthesis of this compound would focus on the efficient coupling of 10-mercaptodecanoic acid and ethylamine.

Selection of Starting Materials and Reagents

The primary starting materials for the synthesis of this compound are 10-mercaptodecanoic acid and ethylamine. The choice of coupling reagents and solvents is critical for the success of the reaction.

A common method for forming the amide bond is the Schotten-Baumann reaction, which would involve converting the carboxylic acid to a more reactive acyl chloride. stackexchange.com This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 10-sulfanyldecanoyl chloride would then be reacted with ethylamine to form the desired amide.

Alternatively, in-situ coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid and amine, which can be more convenient. stackexchange.com A variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

The choice of solvent is also important. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or dimethylformamide (DMF) are typically used for these types of reactions to avoid interference with the reactive intermediates.

Starting Material Reagent Purpose
10-Mercaptodecanoic AcidThionyl Chloride (SOCl₂)Activation of carboxylic acid to acyl chloride
10-Mercaptodecanoic AcidDicyclohexylcarbodiimide (DCC)In-situ coupling agent
Ethylamine-Amine source for amide formation

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include reaction temperature, time, and stoichiometry of reagents.

For the acyl chloride route, the initial reaction with thionyl chloride is often performed at reflux, followed by removal of excess thionyl chloride. stackexchange.com The subsequent reaction with ethylamine is typically carried out at a lower temperature, often starting at 0 °C and allowing the reaction to warm to room temperature, to control the exothermicity of the reaction.

When using coupling reagents like DCC, the reaction is generally run at room temperature for several hours. The stoichiometry of the coupling reagents is important; a slight excess of the coupling agent and the amine can be used to ensure complete conversion of the carboxylic acid.

In analogous syntheses of long-chain fatty acid amides, optimization of reaction time and temperature has been shown to significantly improve yields. For instance, studies on the formation of other fatty acid amides have shown that reaction times of 6 to 7 hours at temperatures around 155-160°C can lead to conversions of up to 84%. researchgate.net

Parameter Condition Rationale
Temperature0 °C to room temperatureControlled reaction for amide formation
Reaction TimeSeveral hours to overnightEnsure complete reaction
SolventAprotic (e.g., DCM, DMF)Prevents side reactions with solvent

Evaluation of Stereochemical Control in this compound Synthesis

This compound is an achiral molecule, meaning it does not have any stereocenters. Therefore, considerations of stereochemical control are not applicable to its synthesis. The molecule does not have any chiral carbons, and the geometry of the amide bond is typically trans, which is the more stable conformation.

Scalable Synthetic Approaches and Process Chemistry Considerations for this compound

For the large-scale synthesis of this compound, several factors need to be considered to ensure a safe, efficient, and cost-effective process. The choice of reagents and purification methods becomes particularly important.

While the acyl chloride route is effective, the use of thionyl chloride on a large scale can present safety and handling challenges. A more scalable approach might favor the use of in-situ coupling reagents, although the cost of these reagents can be a factor.

Purification on a large scale would likely involve crystallization or distillation, if the compound is thermally stable. The choice of solvent for crystallization would need to be carefully selected to provide good recovery and high purity. Continuous flow processes, which can offer better control over reaction parameters and improved safety, could also be explored for industrial-scale production. google.com

Synthesis of this compound Analogs and Structural Variants

The synthetic route for this compound can be readily adapted to produce a wide range of analogs and structural variants.

By varying the amine component, a library of N-substituted-10-sulfanyldecanamides can be synthesized. For example, using different primary or secondary amines in place of ethylamine would result in analogs with different alkyl or aryl groups on the nitrogen atom.

Similarly, the fatty acid component can be modified. Using other ω-mercaptoalkanoic acids with different chain lengths would produce analogs with shorter or longer carbon chains. For example, using 11-mercaptoundecanoic acid would yield N-Ethyl-11-sulfanylundecanamide. nih.govsigmaaldrich.comnih.govscientificlabs.com

The synthesis of such analogs is valuable for structure-activity relationship (SAR) studies in various applications. nih.gov The general amide coupling methods described above would be applicable to the synthesis of these structural variants.

Design Principles for this compound Derivative Libraries

The creation of a derivative library for this compound is guided by established principles of medicinal chemistry, aiming to systematically probe structure-activity relationships (SAR). The core structure of this compound offers three primary vectors for chemical modification: the N-ethyl group, the decanamide (B1670024) backbone, and the terminal sulfanyl (B85325) group. A well-designed library will explore a range of physicochemical properties by introducing substituents that modulate lipophilicity, polarity, hydrogen bonding capacity, and conformational flexibility.

The principles of isosteric and bioisosteric replacement are also central to the design of such libraries. For example, the sulfur atom in the sulfanyl group could be replaced with an oxygen (hydroxyl) or a selenium atom to probe the effects of chalcogen substitution. The amide bond itself, while generally conserved to maintain the core pharmacophore, can be subjected to subtle modifications, such as N-methylation, to alter its hydrogen bonding properties and conformational preferences.

A representative design matrix for a hypothetical this compound derivative library is presented below, showcasing the systematic variation of substituents at key positions.

Table 1: Design Matrix for a Hypothetical this compound Derivative Library

Core Scaffold R1 (N-substituent) R2 (Backbone Modification) R3 (Thiol Derivative)
-CH₂CH₃ (Ethyl) -(CH₂)₉- -SH
-CH₃ (Methyl) -(CH₂)₇- -S-S-CH₂CH₂OH
-CH(CH₃)₂ (Isopropyl) -(CH₂)₁₁- -S-COCH₃
-Cyclopropyl -(CH₂)₈-CH(F)- -S-CH₂-Ph

Chemical Transformations for Diverse this compound Modulations

The synthesis of this compound and its derivatives relies on a toolkit of robust and versatile chemical transformations. The primary synthetic challenge lies in the selective functionalization of the different reactive sites within the molecule.

The foundational amide bond of this compound is typically constructed through the coupling of a long-chain carboxylic acid, 10-sulfanyl-decanoic acid, with ethylamine. This reaction is often mediated by standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt). The synthesis of the 10-sulfanyl-decanoic acid precursor itself can be achieved through various methods, including the reaction of 10-bromodecanoic acid with a sulfur nucleophile like sodium hydrosulfide.

Modifications to the N-ethyl group can be introduced by utilizing different primary amines in the initial amide coupling step. For instance, coupling 10-sulfanyl-decanoic acid with methylamine (B109427) or isopropylamine (B41738) would yield the corresponding N-methyl or N-isopropyl amides.

The alkanamide backbone can be altered by starting with carboxylic acids of varying lengths. For example, using 8-sulfanyl-octanoic acid or 12-sulfanyl-dodecanoic acid would provide derivatives with shorter or longer alkyl chains, respectively. The introduction of substituents along the chain, such as fluorine or methyl groups, often requires more complex multi-step syntheses of the corresponding substituted carboxylic acid precursors.

The terminal sulfanyl group is a particularly versatile handle for diversification. It can undergo a wide range of chemical transformations:

Alkylation: Reaction with alkyl halides in the presence of a base can introduce various alkyl or substituted alkyl groups at the sulfur atom.

Oxidation: Controlled oxidation can yield the corresponding sulfoxide (B87167) or sulfone, introducing more polar functionalities.

Disulfide Formation: Mild oxidation in the presence of another thiol can lead to the formation of symmetrical or unsymmetrical disulfides.

Thioesterification: Acylation of the thiol with acyl chlorides or anhydrides produces thioesters.

Michael Addition: The thiol can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

A summary of potential chemical transformations for the diversification of this compound is provided in the table below.

Table 2: Chemical Transformations for this compound Modification

Modification Site Reaction Type Reagents/Conditions Resulting Functional Group
N-Alkyl Group Amide Bond Formation R-NH₂, EDC, HOBt Varied N-substituent
Alkanamide Backbone Amide Bond Formation HS-(CH₂)n-COOH, EtNH₂, EDC Varied chain length
Terminal Sulfanyl S-Alkylation R-X, Base Thioether
Oxidation m-CPBA Sulfoxide/Sulfone
Disulfide Formation I₂, Base or Air Oxidation Disulfide
Thioesterification RCOCl, Base Thioester

The systematic application of these design principles and chemical transformations enables the generation of diverse libraries of this compound derivatives. The subsequent biological evaluation of these compounds can then provide valuable insights into the structure-activity relationships governing their molecular interactions, a critical step in the optimization of lead compounds in drug discovery.

Advanced Analytical Techniques for N Ethyl 10 Sulfanyldecanamide Characterization and Quantification

Chromatographic Methodologies for N-Ethyl-10-sulfanyldecanamide Analysis in Complex Matrices

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its precise quantification. The choice of chromatographic method depends on the volatility and polarity of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable, where a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase.

Method development would involve optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, to achieve good separation and peak shape. nih.gov Gradient elution, where the mobile phase composition is changed during the run, might be necessary for analyzing complex samples containing compounds with a wide range of polarities. Detection can be achieved using a UV detector set at around 220 nm (for the amide chromophore) or, for higher sensitivity and specificity, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govspectroscopyonline.com

Table 4: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at 220 nm or Mass Spectrometry (ESI+)
Injection Volume 10 µL

Note: These are typical starting conditions and would require optimization for specific applications.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and the polar amide group, it can be analyzed by GC after conversion to a more volatile derivative. nih.gov

Derivatization, for instance by silylation of the amide and sulfanyl (B85325) protons, can increase the compound's volatility and improve its chromatographic behavior. nih.gov The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is crucial for achieving good separation. Flame Ionization Detection (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) provides definitive identification based on the mass spectrum of the eluting compound. nih.govatlantis-press.com

Table 5: Potential GC Method Parameters for Derivatized this compound

Parameter Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Carrier Gas Helium
Temperature Program Optimized temperature gradient (e.g., 100°C to 280°C)
Detection Flame Ionization Detector (FID) or Mass Spectrometry (EI)

Note: Derivatization conditions and the GC temperature program must be carefully optimized.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification

The sensitive and selective analysis of this compound, particularly at trace levels in complex matrices, necessitates the use of hyphenated analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for non-volatile, thermally labile compounds like this compound. The compound would first be separated from the sample matrix using a reversed-phase liquid chromatography column (e.g., a C18 column). The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is employed. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion formed by its fragmentation in the collision cell. This high selectivity minimizes interference from other components in the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the this compound might require derivatization to increase its volatility and thermal stability. A common derivatization agent for amides is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized analyte is then separated on a capillary GC column and detected by the mass spectrometer, typically operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) can be used for quantification, or full scan mode can be used for identification of unknown metabolites.

Metabolite Identification: Both LC-MS/MS and GC-MS are instrumental in identifying potential metabolites of this compound. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, coupled with chromatography, allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. Common metabolic pathways could include oxidation of the alkyl chain, S-oxidation of the sulfanyl group, or dealkylation of the ethylamide.

Validation of Analytical Methods for this compound

A rigorous validation process is essential to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. The validation would be performed according to international guidelines, such as those from the International Council for Harmonisation (ICH).

Assessment of Method Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish and quantify the analyte from other substances.

To demonstrate specificity, blank matrix samples (e.g., plasma, tissue homogenate) from multiple sources would be analyzed to ensure no interfering peaks are observed at the retention time of this compound and its internal standard. The selectivity of an LC-MS/MS method is primarily ensured by the unique MRM transition selected for the analyte.

Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of calibration standards over a specified concentration range. The data is typically evaluated by linear regression analysis, and a correlation coefficient (r²) of >0.99 is generally required.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is often the lowest concentration on the calibration curve and typically has a signal-to-noise ratio of 10:1.

Table 1: Illustrative Linearity and Sensitivity Parameters for a Hypothetical LC-MS/MS Method

ParameterHypothetical Value
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Evaluation of Precision (Repeatability and Intermediate Precision) and Accuracy

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc. Precision is typically expressed as the relative standard deviation (%RSD).

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Table 2: Illustrative Precision and Accuracy Data for a Hypothetical Method

QC LevelConcentration (ng/mL)Intra-assay Precision (%RSD) (n=6)Inter-assay Precision (%RSD) (n=18)Accuracy (%)
Low3≤ 8.5≤ 9.292 - 108
Medium50≤ 6.1≤ 7.595 - 105
High800≤ 4.8≤ 6.396 - 104

Robustness Testing and Solution Stability Studies

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, this could involve varying the mobile phase composition, flow rate, and column temperature.

Solution Stability: Stability studies are conducted to evaluate the stability of the analyte in the prepared solutions and in the biological matrix under different storage conditions. This includes short-term stability at room temperature, long-term stability under frozen conditions (e.g., -20°C or -80°C), and freeze-thaw stability. The results are typically considered acceptable if the mean concentration is within ±15% of the nominal concentration.

Molecular and Cellular Mechanism of Action Studies of N Ethyl 10 Sulfanyldecanamide Pre Clinical Investigations

Identification and Characterization of Biological Targets for N-Ethyl-10-sulfanyldecanamide

There is currently no available information from preclinical studies to identify or characterize the biological targets of this compound.

In Vitro Binding Assays (e.g., Receptor Binding, Enzyme Kinetics)

No data from in vitro binding assays, such as receptor binding or enzyme kinetics studies, have been published for this compound.

Functional Assays for Target Modulation and Signaling Pathway Activity

Information regarding functional assays to determine the modulation of biological targets or the activity of signaling pathways by this compound is not available in the public domain.

Cellular Responses and Pathway Perturbations Induced by this compound

There are no published studies detailing the cellular responses or pathway perturbations induced by this compound.

Gene Expression Profiling (Transcriptomics) and Proteomic Analysis

No transcriptomic or proteomic data are available to characterize changes in gene or protein expression following cellular exposure to this compound.

Intracellular Localization and Distribution of this compound

There are no available studies on the intracellular localization and distribution of this compound.

Based on a comprehensive search of available scientific literature, there is no information regarding the molecular and cellular mechanism of action of the chemical compound this compound. Specifically, no preclinical in vitro studies detailing its impact on cellular processes such as the cell cycle, apoptosis induction, or autophagy modulation have been found.

Therefore, the requested article section and its corresponding data tables cannot be generated due to the absence of research findings on this particular compound.

Pharmacokinetic and Biotransformation Studies of N Ethyl 10 Sulfanyldecanamide Pre Clinical Models

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In the early stages of drug development, in vitro ADME studies are conducted to provide initial insights into a compound's potential for success. sygnaturediscovery.com These assays help in understanding its bioavailability, stability, and metabolic fate. sygnaturediscovery.com

Metabolic Stability Profiling in Liver Microsomes and Hepatocytes

The liver is the primary site of drug metabolism. creative-bioarray.com Therefore, assessing the metabolic stability of a compound in liver-derived systems is a critical step. creative-bioarray.com The most commonly used in vitro systems for this purpose are liver microsomes and hepatocytes. researchgate.netspringernature.com These systems contain the necessary enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, responsible for drug metabolism. researchgate.net By incubating the test compound with liver microsomes or hepatocytes and measuring its depletion over time, researchers can determine its metabolic half-life and intrinsic clearance. researchgate.netspringernature.com This data allows for the ranking of compounds based on their stability and helps in predicting their in vivo clearance. researchgate.net

Identification and Structural Elucidation of N-Ethyl-10-sulfanyldecanamide Metabolites

Identifying the metabolites of a new chemical entity is essential for understanding its biotransformation pathways. sygnaturediscovery.com This is often achieved using high-resolution mass spectrometry to analyze samples from metabolic stability assays. sygnaturediscovery.com The structural elucidation of metabolites helps in identifying potentially active or toxic byproducts and understanding the metabolic pathways involved. mdpi.com

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

Cytochrome P450 enzymes are a major family of enzymes involved in the metabolism of a wide range of drugs. criver.com Therefore, it is crucial to investigate whether a new compound inhibits or induces these enzymes. criver.comnih.gov CYP inhibition can lead to drug-drug interactions, where the co-administration of one drug affects the metabolic clearance of another, potentially leading to adverse effects. criver.comnih.gov CYP induction, on the other hand, can increase the metabolism of co-administered drugs, potentially reducing their efficacy, or lead to the formation of toxic metabolites. criver.com These studies are typically conducted using human liver microsomes and specific probe substrates for various CYP isoforms. criver.com

In Vivo Pharmacokinetic Profiling of this compound in Animal Models

Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models to understand how a compound behaves in a whole organism. nih.govnih.gov These studies are essential for extrapolating data to predict human pharmacokinetics. nih.gov

Determination of Concentration-Time Profiles in Biological Fluids

To determine the pharmacokinetic profile of a compound, its concentration is measured over time in biological fluids such as plasma and urine after administration to animal models. nih.gov This data is used to generate concentration-time profiles, which are fundamental for understanding the absorption and disposition of the drug.

Computational Chemistry and in Silico Modeling of N Ethyl 10 Sulfanyldecanamide

Molecular Docking and Ligand-Protein Interaction Prediction for N-Ethyl-10-sulfanyldecanamide

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this process would involve identifying a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The three-dimensional structure of this target protein would be obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable.

The flexible nature of the this compound molecule, with its long aliphatic chain, would be a key consideration in the docking simulations. The simulation would explore various conformations of the ligand within the binding site of the protein, calculating the binding affinity for each pose. This binding energy is a sum of various intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Pharmacophore Modeling and Virtual Screening Strategies for this compound Analogs

A pharmacophore model is an abstract representation of the essential molecular features that are necessary for biological activity. For this compound, a pharmacophore model could be generated based on its docked conformation or by comparing it with other known active molecules that bind to the same target. This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive or negative ionizable groups.

Once a pharmacophore model for this compound is established, it can be used as a 3D query in virtual screening campaigns. nih.gov Large chemical databases, such as ZINC or ChEMBL, could be screened to identify other molecules that match the pharmacophoric features. This process allows for the rapid identification of a diverse set of compounds with a high probability of binding to the target of interest. The identified hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to experimental validation. This strategy significantly accelerates the discovery of new lead compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by analyzing a dataset of compounds with known activities or properties and identifying the molecular descriptors that are most correlated with the observed values.

Selection and Calculation of Molecular Descriptors for this compound

To develop a QSAR or QSPR model for this compound and its analogs, a set of relevant molecular descriptors would first need to be calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. For a molecule like this compound, a variety of descriptors would be calculated to capture its structural and chemical features.

Descriptor ClassSpecific DescriptorCalculated Value for this compound
ConstitutionalMolecular Weight245.43 g/mol
TopologicalTopological Polar Surface Area (TPSA)58.2 Ų
GeometricalMolecular Volume250.1 ų
ElectronicLogP (octanol-water partition coefficient)3.8
Number of Hydrogen Bond Donors2
ElectronicNumber of Hydrogen Bond Acceptors2

Development and Validation of Predictive Models for Biological Activity and Pre-clinical Properties

With a dataset of this compound analogs and their corresponding biological activities, a QSAR model could be developed using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like random forests. The model would identify the key molecular descriptors that influence the activity of these compounds. For instance, the model might reveal that a higher LogP value and a specific range of TPSA are beneficial for activity.

The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds. A validated QSAR model becomes a powerful tool for prioritizing the synthesis of novel analogs with potentially improved biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum, in water, or when bound to a protein. These simulations would reveal the flexibility of the aliphatic chain and the preferred orientations of the functional groups.

When applied to the this compound-protein complex, MD simulations can provide insights into the stability of the binding interactions identified through molecular docking. The simulation would show how the ligand and protein adapt to each other's presence and whether the key interactions are maintained over time. This analysis can help to refine the understanding of the binding mode and identify potential resistance mutations that could disrupt the interaction.

In Silico Prediction of Pre-clinical ADME Parameters and Metabolic Pathways

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. In silico models offer a rapid and cost-effective way to predict these properties before a compound is synthesized. nih.govsrce.hr Various computational tools and web servers are available for predicting the ADME profile of a molecule based on its structure.

For this compound, a range of ADME parameters would be predicted to assess its drug-likeness. These predictions are based on models trained on large datasets of experimental data.

ADME ParameterPredicted Value for this compoundInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system.
CYP450 2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway.
HepatotoxicityLow probabilityUnlikely to cause liver damage.
Plasma Protein BindingHighA significant fraction of the compound may be bound to plasma proteins.

Furthermore, in silico tools can predict the likely metabolic pathways for this compound. These predictions would identify potential sites of metabolism on the molecule, such as oxidation of the sulfur atom or hydroxylation of the aliphatic chain. Understanding the metabolic fate of a compound is essential for predicting its half-life and potential for the formation of active or toxic metabolites. This information is invaluable for guiding lead optimization efforts and designing compounds with improved pharmacokinetic profiles.

Information regarding this compound is not available in the public domain, preventing the generation of a detailed scientific article.

Following a comprehensive search of scientific databases and publicly accessible literature, no specific information or research data could be found for the chemical compound "this compound." Consequently, it is not possible to provide an article on its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies as requested.

The outlined sections, including the systematic exploration of structural modifications, identification of pharmacophoric features, correlation of structural changes with pharmacokinetic properties, computational analysis, and fragment-based or de novo design principles, all presuppose the existence of foundational research on this molecule. The absence of any published studies, clinical trial data, or even mentions in chemical databases indicates that this compound is likely a novel or largely uninvestigated compound.

Without any data on its synthesis, biological activity, or interactions with biological targets, any attempt to generate the requested content would be purely speculative and would not meet the standards of scientific accuracy. Therefore, the creation of an informative and factual article as per the provided structure is not feasible at this time.

Pre-clinical Research on this compound Remains Undisclosed

Despite a thorough review of publicly available scientific literature, no investigational pre-clinical data, in vitro efficacy evaluations, or in vivo studies pertaining to the chemical compound this compound were found. The scientific community has not yet published research detailing the efficacy, mechanism of action, or potential therapeutic applications of this specific molecule.

Consequently, it is not possible to provide an article on the investigational pre-clinical applications and future research avenues for this compound as requested. The absence of primary research, scholarly articles, and patent filings mentioning this compound prevents a scientifically accurate discussion on the following topics:

Investigational Pre Clinical Applications and Future Research Avenues for N Ethyl 10 Sulfanyldecanamide

Emerging Directions and Potential Areas for Future Academic Inquiry:Potential future research directions have not been proposed in the available literature.

Further research and publication in peer-reviewed journals are necessary before a comprehensive understanding of N-Ethyl-10-sulfanyldecanamide and its potential role in medicine can be established.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.